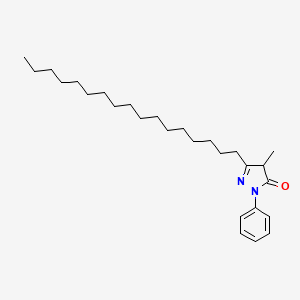
5-Heptadecyl-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes or ketones with hydrazines, followed by cyclization. Common reagents include phenylhydrazine and heptadecanal. The reaction is usually carried out under acidic or basic conditions, with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or heptadecyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research may focus on the compound’s potential as a therapeutic agent.
Medicine
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-phenyl-3-pyrazolone
- 1-Phenyl-3-methyl-5-pyrazolone
- 3-Ethyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Uniqueness
3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its long heptadecyl chain, which may impart unique physical and chemical properties, such as increased lipophilicity and potential for self-assembly in materials science applications.
Properties
CAS No. |
111989-07-2 |
|---|---|
Molecular Formula |
C27H44N2O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
5-heptadecyl-4-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C27H44N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24(2)27(30)29(28-26)25-21-18-17-19-22-25/h17-19,21-22,24H,3-16,20,23H2,1-2H3 |
InChI Key |
MXMNCXLKUMVZHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















